N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide
Overview
Description
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide is an organic compound that belongs to the class of acetamides This compound features an aminophenyl group and a tert-butylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitroaniline and 2-(tert-butyl)phenol.
Nitration and Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is then acylated with 2-(tert-butyl)phenoxyacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Pharmaceutical Use: It may target specific pathways involved in disease processes, such as inhibiting the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)-2-phenoxyacetamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.
N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: The amino group is in a different position, which may influence its reactivity and interactions.
Uniqueness
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide is unique due to the presence of both the aminophenyl and tert-butylphenoxy groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-tert-butylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)15-9-4-5-10-16(15)22-12-17(21)20-14-8-6-7-13(19)11-14/h4-11H,12,19H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYFFWJFMFJJJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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